N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride
Description
Inhibition of Ebola Virus Glycoprotein-Mediated Membrane Fusion
This compound disrupts Ebola virus infection by targeting the glycoprotein (GP)-mediated membrane fusion process. The Ebola GP trimer facilitates viral entry by binding to host cell receptors (e.g., Niemann-Pick C1) and triggering endosomal membrane fusion. This compound inhibits GP conformational changes required for fusion, as demonstrated by its suppression of Ebola pseudovirus entry in A549 cells with an EC~50~ of 1.27 μM. Structural modifications to the 4-(aminomethyl)benzamide scaffold, such as the addition of lipophilic substituents (e.g., trifluoromethyl or chlorinated groups), enhance binding affinity to GP’s receptor-binding domain. For instance, analogs with meta-chloro and para-trifluoromethylthio substituents (e.g., compound 20 in Table 1) achieve near-complete inhibition (99.9%) of Ebola pseudovirus at 12.5 μM, underscoring the critical role of hydrophobic interactions in blocking GP activation.
The compound’s 2-hydroxybenzamide moiety further stabilizes interactions with GP through hydrogen bonding to conserved residues in the fusion loop. This dual mechanism—steric hindrance of GP conformational shifts and direct binding to fusion-critical regions—prevents the formation of the post-fusion six-helix bundle, effectively neutralizing viral infectivity.
Structural Basis for Broad-Spectrum Activity Against Marburg Variants
The broad-spectrum activity of this compound against Marburg virus variants arises from its structural compatibility with conserved regions of Marburg GP. Despite sequence divergence between Ebola and Marburg GPs, both share a hydrophobic pocket in the receptor-binding domain. The compound’s para-aminomethyl group and aromatic substituents (e.g., 3-chloro-4-trifluoromethylthio) penetrate this pocket, achieving EC~50~ values of 1.61 μM against Marburg pseudovirus.
Comparative analysis of substituted analogs highlights the importance of halogenated and alkyl groups in maintaining cross-reactive efficacy. For example, the di-tert-butyl analog 23 inhibits Marburg pseudovirus with an EC~50~ of 2.34 μM, while the cyclohexyl derivative 25 shows balanced potency against both viruses (EC~50~ = 0.99 μM for Ebola, 0.96 μM for Marburg). Molecular modeling suggests that the compound’s flexibility allows adaptation to minor structural variations in Marburg GP, such as differences in surface-exposed loops, without compromising binding energy. This adaptability is critical for its broad applicability across filovirus species.
Pseudotyped Vesicular Stomatitis Virus System Validation of Entry Blockade
The pseudotyped VSV system, which substitutes VSV’s native glycoprotein with Ebola or Marburg GP, provides robust validation of the compound’s entry-blocking activity. In A549 cells, this compound achieves 99.9% inhibition of Ebola GP-pseudotyped VSV at 12.5 μM, with an EC~50~ of 0.16 μM and a selectivity index (SI) of 224. Similarly, Marburg GP-pseudotyped VSV is inhibited by 92.8% at the same concentration, corroborating its dual efficacy.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.ClH/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17;/h1-8,17H,9,15H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIVYVOONBZARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride typically involves the reaction of 4-(aminomethyl)phenylamine with 2-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Structural Overview
Molecular Characteristics:
- Molecular Formula: C23H19ClN2O4
- Molecular Weight: 422.9 g/mol
- CAS Number: 922083-93-0
The compound features a dibenzo[b,f][1,4]oxazepine core structure, which is integral to its biological activity. The presence of chlorine and keto groups enhances its pharmacological potential.
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
- Neuropsychiatric Disorders: Research indicates that it may be effective in treating conditions like schizophrenia due to its action on dopamine receptors.
- Inflammatory Diseases: Its anti-inflammatory properties position it as a candidate for therapies targeting chronic inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the efficacy of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide:
- Dopamine D2 Receptor Inhibition:
- Anti-inflammatory Effects:
-
Pharmacokinetic Studies:
- A pharmacokinetic profile analysis indicated favorable absorption and distribution characteristics in animal models, suggesting suitability for further clinical development.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs (Benzamide Derivatives)
The following table summarizes key benzamide derivatives of N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride, highlighting substituent effects on yield, melting point, HPLC retention, and HRMS
Key Observations:
- Substituent Effects on Melting Points : Methyl groups (e.g., 31–34) generally increase melting points (275–310°C), likely due to enhanced crystallinity. Bromo-substituted 35 exhibits a lower melting point (251°C), possibly due to weaker intermolecular interactions or decomposition .
- HPLC Retention Trends : Bulky or polar substituents like bromo (35: 1.21 min) and methoxy (36: 1.10 min) prolong retention times compared to methyl groups (34: 0.88 min), reflecting increased hydrophobicity or polarity .
- Synthetic Yields : Electron-donating groups (e.g., methyl, methoxy) yield >90%, while sterically hindered substituents like isopropyl (37: 56%) reduce efficiency due to steric hindrance .
Comparison with Heterocyclic Analogs
The following heterocyclic analogs replace the benzamide core with indole, quinoline, or pyridine systems:
Key Observations:
- Melting Points: Heterocycles like indole (44: 291°C) and quinoline (45: 287°C) exhibit higher melting points than benzamide derivatives, suggesting stronger π-π stacking or hydrogen bonding .
- Synthetic Challenges : Pyridine-based 46 shows low yield (44%), likely due to synthetic complexity or instability .
- HPLC Variability : Indole derivative 44 has a significantly longer retention time (1.82 min), indicating distinct polarity or size effects .
Discussion of Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (36) and methyl (31–34) groups enhance stability and crystallinity, whereas bromo (35) reduces melting points, possibly due to steric or electronic disruptions .
- Steric Hindrance : Isopropyl-substituted 37 shows the lowest yield (56%), highlighting synthetic challenges with bulky groups .
Biological Activity
N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
This compound is a benzamide derivative characterized by an aminomethyl group attached to a hydroxybenzamide structure. Its molecular formula is with a molecular weight of approximately 288.74 g/mol. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for various biological applications.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It functions as an enzyme inhibitor , particularly targeting histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes. By inhibiting HDAC6, this compound can alter acetylation levels of histones and non-histone proteins, leading to changes in cellular signaling pathways .
Key Mechanistic Insights:
- Enzyme Inhibition : The compound binds to the active site of HDAC6, preventing substrate binding and subsequent deacetylation.
- Signal Modulation : Interaction with various receptors may modulate signaling pathways involved in cell proliferation and apoptosis.
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit antiviral properties against human adenovirus (HAdV). For example, certain analogues demonstrated sub-micromolar potency against HAdV with selectivity indexes greater than 100, indicating their potential as antiviral agents .
Cancer Research
The compound has been explored for its potential in cancer therapy. By inhibiting HDAC6, it can induce cell cycle arrest and promote apoptosis in cancer cells. In vitro studies have shown that treatment with this compound leads to significant reductions in tumor cell viability .
Case Studies and Research Findings
- Antiviral Efficacy :
- Cancer Cell Studies :
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide HCl | 2225142-55-0 | Selective HDAC6 inhibitor; potential antiviral activity |
| 4-Amino-N-hydroxybenzamide | 245297 | Simpler structure; lacks aminomethyl group |
| 4-(Aminomethyl)benzonitrile hydrochloride | Not specified | Contains nitrile; used in synthetic applications |
Q & A
Q. What are the key synthetic routes for N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride, and how can yield optimization be achieved?
The compound is typically synthesized via coupling reactions between 2-hydroxybenzoic acid derivatives and 4-(aminomethyl)aniline, followed by hydrochloride salt formation. Key steps include:
- Amide bond formation : Carboxylic acid activation (e.g., using EDCI/HOBt) and coupling with the amine group under inert conditions.
- Salt formation : Treatment with HCl in polar solvents (e.g., methanol or ethanol) to precipitate the hydrochloride salt .
- Yield optimization : Adjust reaction time (e.g., 12–24 hours), stoichiometry (1:1.2 molar ratio of acid to amine), and purification via recrystallization from ethanol/water mixtures. Reported yields range from 44% to 99%, depending on substituent steric effects and reaction scale .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Aromatic protons in the 2-hydroxybenzamide moiety appear as doublets (δ 6.8–8.0 ppm). The aminomethyl group (–CH2NH2) shows a triplet at δ 3.8–4.2 ppm .
- 13C NMR : Carbonyl (C=O) resonance at ~168 ppm and aromatic carbons between 110–160 ppm .
- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 0.88–1.21 minutes) and >95% purity thresholds are standard benchmarks .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ions (e.g., [M+H]+ at m/z 243.1129 for the free base) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points for derivatives of this compound?
Melting points vary due to:
- Crystallization conditions : Solvent polarity (e.g., ethanol vs. acetonitrile) affects crystal packing.
- Hydrogen bonding : Substituents (e.g., –Br, –OCH3) alter intermolecular interactions, leading to deviations (e.g., 251–310°C) .
- Hydrate formation : Hydrochloride salts may retain solvent molecules, requiring drying under vacuum (e.g., 40°C for 24 hours) to standardize measurements .
Q. What is the impact of substituent position (e.g., methyl, bromo) on the compound’s biological activity?
Structure-activity relationship (SAR) studies reveal:
- Ortho-substituents : A methyl group at the 5-position (e.g., compound 33) enhances stability but reduces solubility, impacting bioavailability .
- Electron-withdrawing groups : Bromo substituents (e.g., compound 35) increase electrophilicity, potentially enhancing target binding but may introduce cytotoxicity .
- Methoxy groups : Improve water solubility but may sterically hinder receptor interactions .
Q. How should researchers address batch-to-batch variability in NMR or HRMS data?
- Standardize synthetic protocols : Use identical reagents (e.g., anhydrous HCl gas vs. aqueous HCl) and reaction scales.
- Control moisture : Hydrolysis of the aminomethyl group can generate free amines, altering HRMS profiles. Store compounds under nitrogen at –20°C .
- Cross-validate with X-ray crystallography : Resolve ambiguous NMR signals using single-crystal structures (e.g., CCDC 2032776 for related hydrazides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
